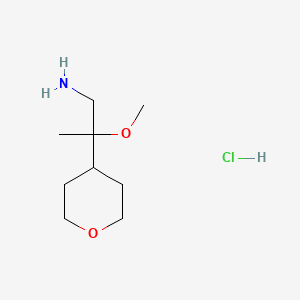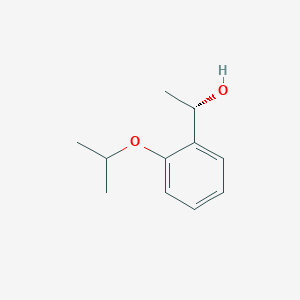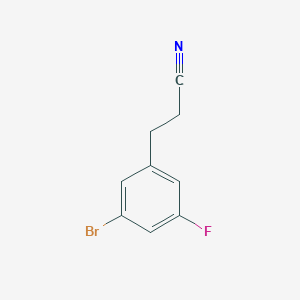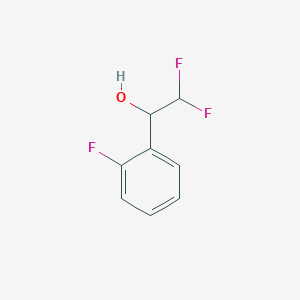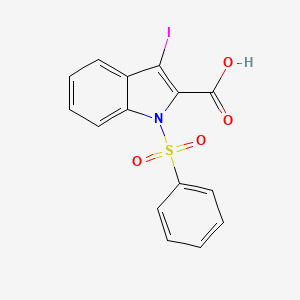
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid is an organic compound that features a benzenesulfonyl group, an iodine atom, and an indole carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid typically involves the sulfonation of benzene followed by iodination and carboxylation reactions. The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions:
Oxidation: Mild oxidants such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Deiodinated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity. The indole moiety can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: Shares the sulfonyl group but lacks the indole and iodine moieties.
3-Iodoindole: Contains the indole and iodine moieties but lacks the sulfonyl group.
Indole-2-carboxylic acid: Features the indole and carboxylic acid moieties but lacks the sulfonyl and iodine groups.
Uniqueness: 1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid is unique due to the combination of the benzenesulfonyl, iodine, and indole carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H10INO4S |
|---|---|
Poids moléculaire |
427.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-iodoindole-2-carboxylic acid |
InChI |
InChI=1S/C15H10INO4S/c16-13-11-8-4-5-9-12(11)17(14(13)15(18)19)22(20,21)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Clé InChI |
NZXIBBCHBRXUGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)




